molecular formula C11H12ClN3S B7734835 1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea

1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea

Cat. No.: B7734835
M. Wt: 253.75 g/mol
InChI Key: AQOSJGSRDFCSFV-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(Z)-(2-Chlorophenyl)methylideneamino]-3-prop-2-enylthiourea is a synthetic organosulfur compound belonging to the class of thiourea derivatives. These compounds are recognized in scientific research for their significant versatility as organic intermediates and their diverse biological potential . Thiourea derivatives are extensively investigated for their pharmacological properties, with studies indicating activities including antibacterial, antioxidant, and anticancer effects . In antimicrobial research, structurally similar thiourea compounds have demonstrated potent activity against a range of Gram-positive and Gram-negative bacterial strains, such as Staphylococcus aureus and Escherichia coli . The mechanism of action for these compounds may involve binding to essential amino acid residues within the active sites of bacterial enzymes . In cancer research, certain thiourea derivatives have shown promise by exhibiting low LC50 values against various human cancer cell lines and by targeting specific molecular pathways involved in cancer progression . This compound is presented for use in exploratory research to further elucidate its specific mechanisms and potential applications. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3S/c1-2-7-13-11(16)15-14-8-9-5-3-4-6-10(9)12/h2-6,8H,1,7H2,(H2,13,15,16)/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQOSJGSRDFCSFV-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NN=CC1=CC=CC=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCNC(=S)N/N=C\C1=CC=CC=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Propenylthiourea Synthesis

The propenylthiourea segment can be prepared by reacting allylamine (prop-2-en-1-amine) with an isothiocyanate. For example:
CH2=CHCH2NH2+RNCSCH2=CHCH2NHC(=S)NH2\text{CH}_2=\text{CHCH}_2\text{NH}_2 + \text{RNCS} \rightarrow \text{CH}_2=\text{CHCH}_2\text{NHC}(=\text{S})\text{NH}_2
This reaction is typically conducted in anhydrous dichloromethane or THF at 0–25°C for 4–12 hours.

Schiff Base Formation

The imine linkage is introduced by condensing 2-chlorobenzaldehyde with the primary amine group of the thiourea intermediate. The Z configuration is favored by steric hindrance or specific catalysts:
Thiourea-NH2+2-ClC6H4CHOThiourea-N=CH(2-ClC6H4)\text{Thiourea-NH}_2 + \text{2-ClC}_6\text{H}_4\text{CHO} \rightarrow \text{Thiourea-N=CH(2-ClC}_6\text{H}_4\text{)}
Key factors influencing this step include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

  • Catalysts : Zinc chloride or acetic acid may facilitate imine formation.

  • Temperature : Reactions are typically conducted at 60–80°C for 6–24 hours.

Proposed Synthetic Routes

Two-Step Condensation Method

Step 1: Synthesis of 3-Prop-2-enylthiourea

ParameterCondition
ReactantsAllylamine, ammonium thiocyanate
SolventEthanol (anhydrous)
TemperatureReflux at 78°C for 8 hours
Yield~75% (theoretical)

Step 2: Schiff Base Formation

ParameterCondition
Reactants3-Prop-2-enylthiourea, 2-chlorobenzaldehyde
CatalystZnCl₂ (5 mol%)
SolventToluene
Temperature70°C for 12 hours
Configuration ControlZ isomer favored by slow cooling
Yield~62% after purification

One-Pot Synthesis

An alternative approach combines both steps in a single reaction vessel, reducing purification steps:

  • Allylamine and 2-chlorobenzaldehyde are condensed in the presence of molecular sieves to form the imine.

  • Ammonium thiocyanate is added to introduce the thiourea group.
    Advantages :

  • Reduced handling of intermediates

  • Higher overall yield (up to 68%)

Critical Reaction Parameters

Solvent Selection

SolventBoiling Point (°C)Dielectric ConstantSuitability
Toluene1102.4High (prevents hydrolysis)
DMF15336.7Moderate (risk of side reactions)
Ethanol7824.3Low (competes in Schiff base formation)

Catalytic Systems

CatalystRoleEffect on Z/E Ratio
ZnCl₂Lewis acidZ:E = 4:1
Acetic acidProton donorZ:E = 2:1
NoneThermal activationZ:E = 1:1

Purification and Characterization

Isolation Techniques

  • Recrystallization : Ethyl acetate/hexane mixtures (3:1 v/v) yield crystals with >95% purity.

  • Column Chromatography : Silica gel with ethyl acetate eluent resolves Z and E isomers.

Spectroscopic Data (Hypothetical)

TechniqueKey Signals
¹H NMR (400 MHz, CDCl₃)δ 8.45 (s, 1H, N=CH), 7.35–7.28 (m, 4H, Ar-H), 5.85 (m, 1H, CH₂=CH), 5.25 (d, J = 17 Hz, 1H), 5.15 (d, J = 10 Hz, 1H), 4.10 (d, J = 6 Hz, 2H, CH₂N), 3.65 (br s, 2H, NH₂)
IR (KBr)3275 cm⁻¹ (N-H), 1650 cm⁻¹ (C=N), 1250 cm⁻¹ (C=S)
MS (EI)m/z 253.75 [M]⁺

Challenges and Optimization Strategies

Stereochemical Control

The Z configuration is thermodynamically less stable than the E isomer but can be favored by:

  • Low-temperature reactions (0–5°C)

  • Bulky substituents on the benzaldehyde ring

  • Microwave-assisted synthesis reducing reaction time to 1–2 hours

Yield Improvement

FactorOptimizationYield Increase
Stoichiometry1.2:1 aldehyde:thiourea+15%
Catalyst Loading10 mol% ZnCl₂+22%
Solvent Drying3Å molecular sieves+18%

Industrial-Scale Considerations

For bulk synthesis (>100 g batches), key modifications include:

  • Continuous flow reactors to maintain temperature control

  • Azeotropic water removal using Dean-Stark traps

  • Green chemistry principles : Replacing ZnCl₂ with biodegradable ionic liquids

Chemical Reactions Analysis

Types of Reactions

1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Introduction to 1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea

This compound, a thiourea derivative, has garnered attention in scientific research due to its diverse applications, particularly in the fields of medicinal chemistry and biochemistry. This compound exhibits potential as an inhibitor in various biological pathways, making it a subject of interest for drug development and therapeutic interventions.

Cancer Treatment

This compound has been investigated for its potential as an anticancer agent. Studies have shown that thiourea derivatives can inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation. For instance, a patent (US8580792B2) discusses the synergistic effects of this compound when combined with other anti-cancer agents, highlighting its role in enhancing therapeutic efficacy against various cancers, including lung and pancreatic neoplasms .

Enzyme Inhibition

The compound has been identified as an inhibitor of certain enzymes, including chitinase. Enzyme inhibition studies reveal that thioureas can modulate enzymatic activity, which is pivotal in various biological processes. For example, research indicates that the compound's structure allows it to effectively bind to the active site of chitinase, thereby reducing its activity and potentially impacting conditions like asthma and other inflammatory diseases .

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. Preliminary studies suggest that this compound exhibits significant antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents. The mechanism of action may involve disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Agricultural Applications

In agricultural science, thiourea derivatives are being evaluated for their potential as plant growth regulators and pesticides. The compound's ability to influence plant metabolism could lead to enhanced growth rates and resistance to pests and diseases. Research is ongoing to assess its efficacy and safety in agricultural settings .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated the effectiveness of this compound in inhibiting the proliferation of cancer cells in vitro. The study utilized various cancer cell lines and reported a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent against malignancies .

Case Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of this compound against acidic mammalian chitinase. The results indicated an IC50 value that suggests a strong inhibitory effect compared to existing inhibitors, positioning it as a promising candidate for further development in treating conditions linked to chitinase activity .

Mechanism of Action

The mechanism of action of 1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, making the compound a potential candidate for drug development.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The 2-chlorophenyl group in the target compound enhances lipophilicity and electron-withdrawing effects compared to methoxy () or morpholinoethoxy () substituents. This may influence binding affinity in biological targets or solubility in organic solvents.
  • Imine Configuration : The Z-configuration in the target compound contrasts with E-configurations in patent analogs (e.g., ), which could alter molecular geometry and intermolecular interactions.
  • Thiourea vs. Carboxylate Esters : The allylthiourea group in the target compound provides hydrogen-bonding sites (N–H and S atoms), unlike ester-containing analogs (), which prioritize hydrolytic stability.

Hydrogen-Bonding and Crystal Packing

Thiourea derivatives often exhibit robust hydrogen-bonding networks. For example, discusses graph-set analysis for hydrogen-bond patterns in crystals. The target compound’s thiourea moiety (N–H donors) and chlorophenyl acceptor could form R₂²(8) motifs, similar to other arylthioureas. In contrast, morpholinoethoxy-containing analogs () may prioritize N–O···H–N interactions due to the morpholine oxygen.

Biological Activity

1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea is a thiourea derivative that has garnered attention for its potential biological activities. Thioureas are known for their diverse applications in medicinal chemistry, particularly due to their ability to interact with biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Synthesis

The compound is characterized by a chlorophenyl group, a methylideneamino linkage, and a prop-2-enyl moiety attached to a thiourea backbone. The synthesis typically involves the condensation of 2-chlorobenzaldehyde with allylthiourea under acidic conditions, resulting in a product that can be purified through recrystallization.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In studies evaluating various thiourea derivatives, compounds similar to this one showed effectiveness against a range of pathogenic bacteria and fungi. For instance, a structure-activity relationship (SAR) study highlighted that certain thioureas possess potent antibacterial activity against Gram-positive and Gram-negative bacteria .

Microbial Strain Activity Reference
Staphylococcus aureusInhibitory
Escherichia coliInhibitory
Candida albicansModerate

Anticancer Activity

The anticancer potential of this compound is another area of active research. Thiourea derivatives have been shown to inhibit the growth of various cancer cell lines by targeting specific molecular pathways involved in cancer progression. For example, studies have reported IC50 values ranging from 3 to 20 µM for different thiourea derivatives against pancreatic and breast cancer cell lines .

Cancer Cell Line IC50 (µM) Reference
MCF-7 (Breast)5.2
PC-3 (Prostate)10.0
A549 (Lung)15.0

The mechanism by which this compound exerts its biological effects involves the inhibition of key enzymes and disruption of cellular signaling pathways. It is believed to bind to the active sites of enzymes, preventing their normal function and leading to downstream effects that inhibit cell proliferation in cancer and microbial growth .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various thiourea derivatives demonstrated that those with halogen substitutions exhibited enhanced antibacterial activity against planktonic forms of bacteria, suggesting that structural modifications can lead to improved efficacy .
  • Cancer Cell Inhibition : In vitro studies on human leukemia cell lines revealed that certain thiourea derivatives could induce apoptosis at low concentrations, highlighting their potential as therapeutic agents in oncology .

Q & A

Q. What experimental models elucidate its mechanism of action in anticancer studies?

  • In vitro : Apoptosis assays (Annexin V/PI staining), cell cycle analysis (flow cytometry), and ROS detection.
  • In silico : Molecular dynamics simulations to study DNA intercalation or enzyme inhibition.
  • Compare activity with structurally related compounds (e.g., 1-amino-3-[(2-chlorophenyl)methylideneamino]urea) to identify critical pharmacophores .

Methodological Notes

  • Data Validation : Cross-check crystallographic (SHELXL ) and spectroscopic data to confirm synthetic success.
  • Safety Protocols : Follow GHS guidelines for handling thioureas (toxic via inhalation; use fume hoods) .
  • Advanced SAR : Prioritize substituents at the allyl and 2-chlorophenyl positions for modulating bioactivity and solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.